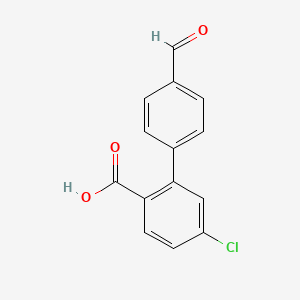

4-Chloro-2-(4-formylphenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(4-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSIDDHHIXPRNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10688919 | |

| Record name | 5-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-46-7 | |

| Record name | 5-Chloro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid, a key building block in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant data to aid researchers in the successful preparation of this molecule.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process, beginning with the synthesis of the requisite starting materials, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers a versatile and efficient route to the target molecule.

The overall synthetic scheme is presented below:

A Technical Guide to the Physical Properties of 4-Chloro-2-(4-formylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-2-(4-formylphenyl)benzoic acid. Due to the limited availability of specific experimental data for this compound, this guide also includes detailed, standard experimental protocols for determining key physical characteristics, offering a framework for laboratory investigation. Furthermore, a plausible synthetic pathway is visualized to aid in understanding its chemical context.

Core Physical and Chemical Data

The primary identifying information for this compound is summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1261929-46-7 | [1][2] |

| Molecular Formula | C14H9ClO3 | [1] |

| Molecular Weight | 260.67 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Data for Structurally Related Compounds

For comparative context, the physical properties of two structurally similar, yet distinct, compounds are provided below. These compounds are frequently cross-referenced in searches for the title compound and offer insight into the expected properties.

Table 2: Physical Properties of 4-(4-formylphenyl)benzoic acid

| Property | Value | Source |

| CAS Number | 70916-98-2 | [3] |

| Molecular Formula | C14H10O3 | [3] |

| Molecular Weight | 226.2 g/mol | [3] |

| Appearance | Solid | N/A |

| Flash Point | 150 °C | [3] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of solid organic acids like this compound are outlined below.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.[4] A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[4]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.[4][5]

-

Heating: The sample is heated gradually, with the temperature rise slowed to approximately 1-2°C per minute as the expected melting point is approached.[4]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6]

Solubility Testing

The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups.[7] For an organic acid, solubility in aqueous bases is a key characteristic.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents should be tested, including water, 5% aqueous sodium bicarbonate (NaHCO3), 5% aqueous sodium hydroxide (NaOH), and common organic solvents (e.g., ethanol, acetone, diethyl ether).[7][8]

-

Procedure:

-

Approximately 25 mg of the solid compound is placed into a test tube.[7]

-

0.75 mL of the chosen solvent is added in portions.[7]

-

The test tube is vigorously shaken after each addition for a set period (e.g., 10-20 seconds).[8]

-

The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.[8]

-

-

Interpretation for an Organic Acid:

-

Insoluble in water, soluble in 5% NaHCO3 and 5% NaOH: Strong indication of a carboxylic acid functional group.[9]

-

Insoluble in water and 5% NaHCO3, but soluble in 5% NaOH: Suggests a weaker acidic group, such as a phenol.[10]

-

Solubility in organic solvents: Provides information on the overall polarity of the molecule.

-

Mandatory Visualizations

Plausible Synthetic Pathway

The synthesis of biphenyl carboxylic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12][13][14] This method allows for the formation of the carbon-carbon bond between the two aromatic rings. A plausible synthetic route for this compound is depicted below.

Caption: Plausible synthesis of the target compound via Suzuki-Miyaura coupling.

Experimental Workflow for Physical Property Determination

The logical flow for characterizing a novel solid organic compound in the laboratory is outlined in the following diagram.

Caption: Workflow for the physical characterization of the target compound.

References

- 1. This compound,(CAS# 1261929-46-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 1261929-46-7 CAS Manufactory [m.chemicalbook.com]

- 3. 4-(4-formylphenyl)benzoic acid | 70916-98-2 | VCA91698 [biosynth.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. bellevuecollege.edu [bellevuecollege.edu]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 14. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl<sub>2</sub> nanocatalyst - ProQuest [proquest.com]

An In-depth Technical Guide to 4-Chloro-2-(4-formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-(4-formylphenyl)benzoic acid, a biaryl carboxylic acid of interest in synthetic and medicinal chemistry. This document details its chemical identity, structural information, a plausible synthetic route, and potential applications based on the activities of structurally related compounds.

Chemical Identity and Structure

CAS Number: 1261929-46-7[1]

Molecular Formula: C₁₄H₉ClO₃[1]

Structure:

The structure of this compound consists of a benzoic acid ring substituted with a chlorine atom at the 4-position and a 4-formylphenyl group at the 2-position.

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented, the structural motifs present in this molecule are found in compounds with known pharmacological relevance. Benzoic acid derivatives are a common feature in many therapeutic agents.

The biaryl structure is a key pharmacophore in many drugs, and the presence of a reactive aldehyde group allows for further chemical modifications, such as the formation of Schiff bases or reductive amination, to generate libraries of new chemical entities for screening.

Hypothetical Signaling Pathway Involvement

Structurally related compounds, such as certain substituted pyrazole derivatives containing a formylphenyl benzoic acid moiety, have shown antimicrobial activity, particularly against resistant bacterial strains like Acinetobacter baumannii. [2]Although the precise mechanism for such compounds is often multifactorial, a potential pathway could involve the inhibition of key bacterial enzymes essential for survival or virulence.

The following diagram illustrates a hypothetical mechanism of action where a derivative of this core structure could inhibit a bacterial signaling pathway.

Caption: Hypothetical inhibition of a bacterial metabolic pathway.

Conclusion

This compound is a valuable chemical entity with potential for further exploration in synthetic and medicinal chemistry. Its synthesis is accessible through modern cross-coupling techniques, and its structure contains functionalities that are amenable to further derivatization. Future research into the biological activities of this compound and its derivatives could uncover novel applications in drug discovery and materials science.

References

An In-depth Technical Guide on the Spectroscopic Data of 4-Chloro-2-(4-formylphenyl)benzoic acid

Introduction

4-Chloro-2-(4-formylphenyl)benzoic acid is a multifaceted organic compound featuring a chlorinated benzoic acid backbone substituted with a formyl-functionalized phenyl ring. This unique arrangement of functional groups suggests its potential utility as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by experimental data from analogous structures.

Predicted Spectroscopic Data

Due to the absence of direct experimental data for this compound, the following tables summarize the spectroscopic data of closely related compounds. This comparative data allows for an informed prediction of the spectral properties of the target molecule.

¹H NMR Spectroscopy Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the carboxylic acid proton. The chemical shifts will be influenced by the electronic effects of the chloro, formyl, and carboxyl groups.

Table 1: ¹H NMR Data of Related Benzoic Acid Derivatives

| Compound Name | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-Chlorobenzoic acid [1] | CDCl₃ | 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) |

| 4-Chlorobenzoic acid [2] | MeOD | 7.89 (d, J = 8.6 Hz, 2H), 7.38 (d, J = 8.6 Hz, 2H) |

| 4-Formylbenzoic acid | DMSO-d₆ | 13.5 (s, 1H, COOH), 10.14 (s, 1H, CHO), 8.17 (d, J=8.0 Hz, 2H), 8.05 (d, J=8.0 Hz, 2H) |

| 4-(4-formylphenyl)benzoic acid | - | Data not available |

For this compound, one would anticipate a complex aromatic region with multiple distinct multiplets due to the unsymmetrical substitution pattern. The aldehyde proton should appear as a singlet around 10 ppm, and the carboxylic acid proton as a broad singlet at a downfield shift, typically above 11 ppm.

¹³C NMR Spectroscopy Data

The carbon NMR spectrum will provide information on all unique carbon environments within the molecule, including the carbonyl carbons of the carboxylic acid and aldehyde, and the aromatic carbons.

Table 2: ¹³C NMR Data of Related Benzoic Acid Derivatives

| Compound Name | Solvent | Chemical Shifts (δ, ppm) |

| 2-Chlorobenzoic acid [1] | CDCl₃ | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 |

| 4-Chlorobenzoic acid [2] | MeOD | 168.7, 140.2, 132.3, 129.7 |

| 4-Formylbenzoic acid | - | Data not available |

| 4-(4-formylphenyl)benzoic acid | - | Data not available |

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid is expected in the 165-175 ppm range, while the aldehyde carbonyl carbon should appear further downfield, around 190 ppm. The aromatic region will show a number of signals corresponding to the substituted benzene rings.

Infrared (IR) Spectroscopy Data

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

Table 3: Key IR Absorption Frequencies of Related Functional Groups

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Reference Compound Example |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Benzoic acid |

| Carboxylic Acid | C=O stretch | 1710-1680 | Aromatic carboxylic acids |

| Aldehyde | C-H stretch | 2850-2800 and 2750-2700 | General aldehydes |

| Aldehyde | C=O stretch | 1715-1695 | Aromatic aldehydes |

| Aromatic Ring | C=C stretch | 1600-1450 | General aromatic compounds |

| C-Cl | Stretch | 800-600 | Aryl chlorides |

The IR spectrum of this compound should prominently display a broad O-H stretch for the carboxylic acid, two distinct C=O stretching bands for the carboxylic acid and aldehyde functionalities, and characteristic aromatic C=C stretching absorptions.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data of Related Compounds

| Compound Name | Ionization Mode | [M]+ or [M-H]⁻ (m/z) | Key Fragments (m/z) |

| 4-Chlorobenzoic acid [2] | ESI- | 155.2 | - |

| 4-(4-formylphenyl)benzoic acid | - | Expected: 226.23 (as [M]+) | Fragments corresponding to loss of -OH, -COOH, and -CHO |

For this compound (Molecular Formula: C₁₄H₉ClO₃, Molecular Weight: 260.67 g/mol ), the mass spectrum is expected to show a molecular ion peak at m/z 260 and 262 in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom. Common fragmentation pathways would involve the loss of water (H₂O), the carboxyl group (-COOH), and the formyl group (-CHO).

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for aromatic carboxylic acids. Specific parameters may need to be optimized for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is suitable for polar molecules like carboxylic acids, typically in negative ion mode to detect the [M-H]⁻ ion. Electron Ionization (EI) can also be used, which will provide more extensive fragmentation information.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification remains essential for definitive structural confirmation and characterization.

References

Solubility Profile of 4-Chloro-2-(4-formylphenyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Chloro-2-(4-formylphenyl)benzoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides a comprehensive experimental protocol for determining precise solubility values. Furthermore, it explores the key physicochemical factors that govern the solubility of this compound.

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments have indicated its solubility in select organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | CAS Number | Solubility |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[1] |

| Methanol | 67-56-1 | Slightly Soluble[1] |

Note: "Slightly Soluble" indicates that the solute has a solubility typically in the range of 1-10 g/L.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the saturation shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Water)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered sample solution using a calibrated HPLC method (or other analytical technique).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered sample solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a solid compound.

Factors Influencing Solubility

As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates the key molecular and environmental factors that influence its solubility.

References

The Emerging Potential of 4-Chloro-2-(4-formylphenyl)benzoic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic introduction of substituents allows for the fine-tuning of physicochemical and pharmacological properties. This technical guide explores the potential applications of a specific, yet underexplored, derivative: 4-Chloro-2-(4-formylphenyl)benzoic acid . By dissecting the roles of its key structural features—the biphenyl core, the chloro substituent, and the reactive formyl group—we delineate its promise as a versatile building block for the synthesis of novel therapeutics. This document provides a comprehensive overview of its synthetic accessibility, potential biological targets based on structurally related compounds, and detailed, representative experimental protocols for its synthesis and derivatization.

Introduction: The Biphenyl Carboxylic Acid Scaffold

Biphenyl derivatives are integral to modern drug discovery, prized for their rigid structure which can facilitate high-affinity interactions with biological targets.[1] The carboxylic acid group, in particular, enhances polarity and hydrophilicity, often improving a compound's pharmacokinetic profile.[1] Several successful drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) Flurbiprofen, Diflunisal, and Fenbufen, are built upon this scaffold, demonstrating its clinical relevance.[1] More recent research has identified biphenyl carboxylic acids as potent inhibitors of targets such as URAT1 for the treatment of gout and as agents for preventing bone loss.[2][3]

The subject of this guide, this compound, combines this established scaffold with two key functional groups that offer significant advantages in drug design.

Core Structural Features and Their Implications in Drug Design

The medicinal chemistry potential of this compound can be understood by examining its constituent parts:

-

The 2-Arylbenzoic Acid Core: This non-planar biphenyl structure provides a three-dimensional framework that can be exploited for selective binding to protein targets. It serves as a versatile starting point for creating diverse chemical libraries.

-

The Chloro Substituent: The presence of a chlorine atom can profoundly impact a molecule's properties. It can enhance metabolic stability by blocking sites of oxidation, increase membrane permeability, and improve binding affinity through halogen bonding. This is often referred to as the "magic chloro" effect in medicinal chemistry.

-

The Formyl Group: The aldehyde functionality is a highly versatile reactive handle. It can be readily transformed into a wide array of other functional groups, allowing for extensive derivatization to explore structure-activity relationships (SAR).[4] Common transformations include reductive amination to form amines, oxidation to carboxylic acids, and conversion to various heterocyclic systems.

Below is a diagram illustrating the key functional components of the molecule.

References

Reactivity of the Formyl Group in 4-Chloro-2-(4-formylphenyl)benzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group in 4-Chloro-2-(4-formylphenyl)benzoic acid. This biphenyl derivative possesses a unique combination of functional groups—a formyl (aldehyde) group, a carboxylic acid, and a chloro substituent—making it a versatile building block in medicinal chemistry and materials science. This document details the expected reactivity of the formyl moiety, outlining key chemical transformations such as oxidation, reduction, and carbon-carbon bond-forming reactions. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide presents generalized experimental protocols and representative data based on well-established reactions of analogous aromatic aldehydes. The potential applications of this compound and its derivatives in drug discovery, particularly in the context of signaling pathway modulation, are also discussed.

Introduction

This compound is a biaryl compound characterized by a formyl group and a carboxylic acid on separate phenyl rings, with a chlorine atom substituting one of the rings. The formyl group, an aromatic aldehyde, is the primary focus of this guide due to its susceptibility to a wide range of chemical modifications, allowing for the synthesis of diverse derivatives with potential biological activities. The electronic properties of the biphenyl system, influenced by the electron-withdrawing chloro and carboxylic acid groups, modulate the reactivity of the formyl group. Understanding this reactivity is crucial for the rational design of novel therapeutic agents and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₉ClO₃ |

| Molecular Weight | 260.67 g/mol |

| CAS Number | 1261929-46-7 |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols |

Reactivity of the Formyl Group

The formyl group in this compound is a versatile functional handle for a variety of organic transformations. As an aromatic aldehyde, its reactivity is somewhat attenuated compared to aliphatic aldehydes due to the resonance stabilization of the benzene ring. Nevertheless, it readily undergoes several key reactions.

Oxidation

The formyl group can be easily oxidized to a carboxylic acid, yielding the corresponding dicarboxylic acid derivative. This transformation is typically achieved using strong oxidizing agents.

Table 2: Representative Data for Oxidation of an Aromatic Aldehyde

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| KMnO₄ | Water/Pyridine | 100 | 2 | ~85 |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 - 25 | 1 | ~90 |

| Ag₂O (Tollens' reagent) | Water/Ethanol | 25 | 12 | ~95 |

Experimental Protocol: Oxidation with Potassium Permanganate

-

Dissolve 1.0 equivalent of this compound in a mixture of water and pyridine.

-

Heat the solution to 100°C.

-

Slowly add a solution of 1.5 equivalents of potassium permanganate (KMnO₄) in water.

-

Maintain the reaction at 100°C for 2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bisulfite.

-

Acidify the mixture with hydrochloric acid (HCl) to precipitate the dicarboxylic acid product.

-

Filter the solid, wash with cold water, and dry under vacuum.

Reduction

The formyl group can be selectively reduced to a primary alcohol. This is a common transformation in the synthesis of various biologically active molecules.

Table 3: Representative Data for Reduction of an Aromatic Aldehyde

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 - 25 | 1 | >95 |

| Lithium Aluminum Hydride (LiAlH₄) | THF/Ether | 0 | 0.5 | >95 |

| Hydrogen (H₂) with Pd/C | Ethanol/Ethyl Acetate | 25 | 4 | >90 |

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve 1.0 equivalent of this compound in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add 1.1 equivalents of sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction at room temperature for 1 hour, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with dilute HCl to pH ~2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alcohol.

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the formyl carbon allows for a variety of carbon-carbon bond-forming reactions, which are fundamental in building molecular complexity.

The Wittig reaction converts the aldehyde into an alkene. The geometry of the resulting alkene depends on the nature of the Wittig reagent used.[1][2]

Table 4: Representative Data for the Wittig Reaction with an Aromatic Aldehyde

| Wittig Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| (Ph₃P=CH₂) | n-BuLi | THF | -78 to 25 | 2 | ~80-90 |

| (Ph₃P=CHCO₂Et) (stabilized ylide) | NaH | DMF | 25 | 12 | ~70-85 |

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

-

To a suspension of 1.1 equivalents of a phosphonium salt (e.g., (triphenylphosphoranylidene)acetate) in anhydrous Dimethylformamide (DMF), add 1.1 equivalents of sodium hydride (NaH) at 0°C.

-

Stir the mixture at room temperature for 1 hour to generate the ylide.

-

Add a solution of 1.0 equivalent of this compound in DMF.

-

Stir the reaction at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography on silica gel.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[3]

Table 5: Representative Data for Knoevenagel Condensation of an Aromatic Aldehyde

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Malononitrile | Piperidine | Ethanol | 80 | 2 | >90 |

| Ethyl Cyanoacetate | Ammonium Acetate | Toluene (Dean-Stark) | 110 | 4 | ~85 |

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

To a solution of 1.0 equivalent of this compound and 1.1 equivalents of malononitrile in ethanol, add a catalytic amount of piperidine (0.1 equivalents).

-

Reflux the reaction mixture for 2 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Reductive Amination

Reductive amination is a powerful method to convert the aldehyde into an amine. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction.[4]

Table 6: Representative Data for Reductive Amination of an Aromatic Aldehyde

| Amine | Reducing Agent | Solvent | pH | Reaction Time (h) | Yield (%) |

| Benzylamine | NaBH(OAc)₃ | Dichloroethane | 5-6 | 12 | ~80-90 |

| Aniline | NaBH₃CN | Methanol | 6-7 | 24 | ~75-85 |

Experimental Protocol: Reductive Amination with Benzylamine

-

To a solution of 1.0 equivalent of this compound and 1.1 equivalents of benzylamine in 1,2-dichloroethane, add 3Å molecular sieves.

-

Stir the mixture at room temperature for 1 hour to form the imine.

-

Add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) in one portion.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Potential Applications in Drug Discovery and Signaling Pathways

Substituted biphenyl scaffolds are prevalent in medicinal chemistry due to their ability to mimic the binding of peptide ligands and interact with various biological targets. The formyl group on this compound serves as a key handle to introduce diverse pharmacophores that can modulate interactions with specific signaling pathways.

While no specific signaling pathway has been directly associated with this compound in the available literature, its structural motifs are found in inhibitors of various enzymes and receptors. For instance, biphenyl derivatives are known to be inhibitors of protein-protein interactions, which are central to many signaling cascades.

Below is a conceptual workflow for the utilization of this compound in a drug discovery program targeting a hypothetical protein-protein interaction.

Caption: Drug discovery workflow utilizing this compound.

This diagram illustrates a typical drug discovery cascade where the title compound is first chemically modified to generate a library of derivatives. These derivatives are then screened to identify "hits" which are subsequently optimized into lead compounds. The biological activity of these compounds is then evaluated in a series of in vitro and in vivo models to assess their potential as therapeutic agents.

Conclusion

This compound represents a valuable scaffold for chemical synthesis, particularly in the field of drug discovery. The reactivity of its formyl group allows for the introduction of a wide array of functional groups, enabling the exploration of vast chemical space. While specific experimental data for this compound is scarce, the well-established chemistry of aromatic aldehydes provides a solid foundation for its synthetic manipulation. Future research focusing on the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.

Disclaimer

The experimental protocols and quantitative data presented in this document are based on general procedures for reactions of analogous compounds and are intended for illustrative purposes. Actual reaction conditions and outcomes for this compound may vary and require optimization. Researchers should consult relevant safety data sheets and perform appropriate risk assessments before conducting any chemical reactions.

References

Stability and storage conditions for 4-Chloro-2-(4-formylphenyl)benzoic acid

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-2-(4-formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The document outlines potential degradation pathways, and details experimental protocols for forced degradation studies, which are crucial for identifying stability-indicating analytical methods. This guide is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and related chemical entities.

Introduction

This compound is a complex organic molecule featuring both a carboxylic acid and an aldehyde functional group on a biphenyl backbone with a chlorine substituent. The inherent reactivity of these functional groups makes a thorough understanding of the compound's stability profile essential for its proper handling, storage, and formulation. Forced degradation studies are a critical component of this understanding, providing insights into the intrinsic stability of the molecule and helping to develop and validate analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][2][3]

Recommended Storage Conditions

Based on the general handling procedures for aromatic carboxylic acids and aldehydes, and in the absence of specific long-term stability data, the following storage conditions are recommended to minimize degradation:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration slows down potential chemical reactions, including oxidation and hydrolysis. |

| Light | Protect from light | Aromatic compounds can be susceptible to photodegradation. Storage in amber vials or in the dark is advised. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | The aldehyde functional group is prone to oxidation. An inert atmosphere minimizes this risk. |

| Moisture | Store in a dry environment | The presence of water can facilitate hydrolytic degradation. Use of desiccants is recommended. |

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. These pathways are primarily centered around the aldehyde and carboxylic acid functionalities.

Oxidation

The formyl (aldehyde) group is susceptible to oxidation, which would convert it to a carboxylic acid group, forming 4-Chloro-2-(4-carboxyphenyl)benzoic acid. This is a common degradation pathway for benzaldehyde and its derivatives.[4]

Hydrolysis

While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially promote reactions, although this is less likely compared to oxidation.

Photodegradation

Aromatic systems can absorb UV light, leading to photochemical reactions. This can result in complex degradation profiles, including polymerization or the formation of radical species.

Thermal Degradation

At elevated temperatures, decarboxylation of the benzoic acid moiety could occur, though this typically requires significant thermal stress.

Potential Degradation Pathways of this compound

Caption: Potential degradation pathways for this compound.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample to identify likely degradation products and to develop stability-indicating analytical methods.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced Degradation Experimental Workflow

Caption: General workflow for forced degradation studies and subsequent analysis.

Detailed Methodologies

The following are representative protocols for various stress conditions. The concentration of the API solution should be around 1 mg/mL.[5]

-

Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Heat the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

-

Prepare a 1 mg/mL solution of the API in a suitable organic solvent.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.

-

Prepare a 1 mg/mL solution of the API in a suitable organic solvent.

-

Add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified intervals, withdraw a sample for analysis.

-

Place the solid API in a temperature-controlled oven at 70°C for 48 hours.

-

Also, prepare a 1 mg/mL solution of the API and heat it at 70°C for 48 hours.

-

Sample the solid and the solution at various time points for analysis.

-

Expose a 1 mg/mL solution of the API to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.[9][10]

-

Analyze the samples at appropriate time intervals.

Stability-Indicating Analytical Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.[11][12] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

HPLC Method Parameters (Hypothetical Example)

The following table provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Data Presentation: Hypothetical Forced Degradation Results

The results from forced degradation studies can be summarized in a table to provide a clear overview of the compound's stability profile.

| Stress Condition | Duration | % Degradation | Major Degradation Product (Hypothetical) |

| 0.1 M HCl | 24 hours at 60°C | ~ 5% | Unidentified polar impurity |

| 0.1 M NaOH | 24 hours at RT | ~ 15% | 4-Chloro-2-(4-carboxyphenyl)benzoic acid |

| 3% H₂O₂ | 24 hours at RT | ~ 18% | 4-Chloro-2-(4-carboxyphenyl)benzoic acid |

| Heat (Solid) | 48 hours at 70°C | < 2% | No significant degradation |

| Heat (Solution) | 48 hours at 70°C | ~ 8% | Minor unidentified impurities |

| Photolytic | ICH Q1B | ~ 12% | Multiple unidentified photodegradants |

Conclusion

The stability of this compound is a critical parameter that must be thoroughly evaluated to ensure its quality and efficacy in research and drug development. This guide provides a framework for assessing its stability through recommended storage conditions and a systematic approach to forced degradation studies. The outlined experimental protocols and analytical considerations serve as a starting point for establishing a comprehensive stability profile for this compound. Further studies are necessary to fully characterize the degradation products and to establish a definitive shelf-life under various storage conditions.

References

- 1. acdlabs.com [acdlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. apicule.com [apicule.com]

- 4. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. q1scientific.com [q1scientific.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. iagim.org [iagim.org]

- 10. q1scientific.com [q1scientific.com]

- 11. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 12. youtube.com [youtube.com]

Navigating the Supply and Application of 4-Chloro-2-formylbenzoic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical intermediates is a critical starting point for successful discovery and manufacturing campaigns. This technical guide provides an in-depth overview of the supply landscape and purity grades of 4-Chloro-2-formylbenzoic acid (CAS No. 4657-56-1), a key building block in organic synthesis.

Supplier and Purity Overview

A variety of chemical suppliers offer 4-Chloro-2-formylbenzoic acid, catering to a range of research and development needs. The available purity grades typically meet the stringent requirements of pharmaceutical and laboratory applications. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Purity Grade | Additional Information |

| Sigma-Aldrich | 95% | - |

| Sriramchem | High-Purity Reference Standard | Pharmaceutical reference standard, batch-specific Certificate of Analysis (CoA) available.[1] |

| Aquigen Bio Sciences | High-Quality Reference Standard | Supplied with comprehensive characterization data, intended for analytical purposes.[2] |

| CymitQuimica | 95% | Offered by Fluorochem brand.[3] |

| Axios Research | Reference Standard | Compliant with regulatory guidelines for analytical method development and validation.[4] |

| Chemicea | Impurity Standard | - |

This compound, also known by the synonym 4-Chloro-phthalaldehydic Acid, is a solid with a molecular weight of 184.58 g/mol .[1] Its melting point is in the range of 184-186 °C.[5]

Synthetic Pathways and Methodologies

While specific experimental protocols for the direct synthesis or immediate use of 4-Chloro-2-formylbenzoic acid are not extensively detailed in publicly available literature, its structural motifs are common in organic synthesis. The general synthetic logic for this class of compounds often involves the oxidation of a corresponding methyl or alcohol group to a carboxylic acid and an aldehyde. The workflow for a typical organic synthesis involving such a building block is outlined below.

Applications in Research and Development

Benzoic acid and its derivatives are versatile intermediates in the pharmaceutical industry.[6] They serve as foundational scaffolds for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The formyl and carboxylic acid functionalities on 4-Chloro-2-formylbenzoic acid offer multiple reaction sites for elaboration, making it a valuable tool for medicinal chemists. For instance, the aldehyde can undergo reactions such as reductive amination or Wittig reactions, while the carboxylic acid can be converted to esters, amides, or other derivatives. These transformations are fundamental in the construction of diverse chemical libraries for drug discovery programs.

The chloro-substituent also provides a handle for further functionalization through cross-coupling reactions, a common strategy in the synthesis of complex organic molecules. The unique substitution pattern of 4-Chloro-2-formylbenzoic acid makes it a potentially useful starting material for the synthesis of compounds with specific steric and electronic properties required for biological activity.

The logical progression of utilizing such a chemical intermediate in a drug discovery context is depicted in the following diagram.

References

- 1. 4-chloro-2-formyl-benzoic acid - SRIRAMCHEM [sriramchem.com]

- 2. 4-Chloro-2-Formyl-Benzoic Acid | CAS No: 4657-56-1 [aquigenbio.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 4-chloro-2-formyl-benzoic acid - CAS - 4657-56-1 | Axios Research [axios-research.com]

- 5. 4-Chloro-2-formylbenzoic acid | 4657-56-1 [sigmaaldrich.com]

- 6. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-M-iyaura Coupling Protocol for the Synthesis of Biaryl Benzoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides a detailed protocol for the Suzuki coupling of 4-Chloro-2-(4-formylphenyl)benzoic acid with various arylboronic acids. The presence of a deactivated aryl chloride, a carboxylic acid, and a formyl group on the substrate presents a unique challenge, requiring careful optimization of the catalytic system and reaction conditions to achieve high yields and purity. The biphenyl derivatives synthesized through this method are valuable intermediates in the development of pharmaceuticals and functional materials.[1][2][3]

Challenges and Considerations

The primary challenge in the Suzuki coupling of this compound lies in the reduced reactivity of the aryl chloride compared to aryl bromides or iodides.[3] Additionally, the presence of both a carboxylic acid and an aldehyde functional group necessitates a careful selection of reaction conditions to avoid undesirable side reactions, such as decarboxylation or reactions involving the aldehyde. The choice of a suitable palladium catalyst, ligand, base, and solvent system is therefore critical for a successful transformation.

Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should note that optimization of the reaction parameters may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phosphine ligand (e.g., Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃), or an N-heterocyclic carbene (NHC) precursor)

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))

-

Anhydrous solvent (e.g., 1,4-Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Degassed water

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Magnetic stirrer and heating plate or oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a clean and dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the ligand (0.02-0.10 eq.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under the inert atmosphere, add the base (2.0-3.0 eq.) and the anhydrous solvent. If using an aqueous system, add the degassed water at this stage.

-

Reaction: Stir the reaction mixture at the desired temperature (room temperature to 120 °C) for the specified time (2-24 hours). The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the inorganic base) is present, filter the mixture. The filtrate is then typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization, to yield the desired biaryl product.

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki coupling of deactivated aryl chlorides. These values should serve as a starting point for optimization.

| Parameter | Typical Range | Notes |

| Arylboronic Acid | 1.1 - 2.0 eq. | An excess is generally used to drive the reaction to completion. |

| Palladium Catalyst | 0.5 - 5 mol% | Higher catalyst loading may be required for challenging substrates.[4] |

| Ligand | 1 - 10 mol% | The choice of ligand is crucial for the coupling of aryl chlorides.[5] |

| Base | 2.0 - 4.0 eq. | The strength and solubility of the base can significantly impact the reaction. |

| Solvent | - | Aprotic polar solvents or aqueous mixtures are commonly used. |

| Temperature | 25 - 120 °C | Higher temperatures are often necessary for less reactive aryl chlorides. |

| Reaction Time | 2 - 48 h | Reaction progress should be monitored to determine the optimal time. |

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps of the Suzuki coupling protocol.

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

The Versatile Building Block: 4-Chloro-2-(4-formylphenyl)benzoic Acid in Modern Organic Synthesis

For Immediate Release

[City, State] – 4-Chloro-2-(4-formylphenyl)benzoic acid is emerging as a significant building block for researchers and scientists in the field of organic synthesis and drug development. Its unique trifunctional nature, featuring a carboxylic acid, a formyl group, and a chloro-substituent on a biphenyl scaffold, offers a versatile platform for the construction of complex molecular architectures and novel therapeutic agents. This application note provides an overview of its potential applications, supported by detailed experimental protocols for key synthetic transformations.

Core Applications in Organic Synthesis

The distinct functionalities of this compound allow for a variety of chemical modifications, making it a valuable starting material for the synthesis of diverse compound libraries. The primary reaction sites include:

-

The Carboxylic Acid Group: This site is amenable to standard transformations such as esterification and amidation, allowing for the introduction of a wide range of substituents and the formation of key linkages in larger molecules.

-

The Formyl Group: The aldehyde functionality serves as a handle for reactions like reductive amination, Wittig reactions, and the formation of imines and oximes. It is particularly useful for the construction of heterocyclic rings.

-

The Aryl Halide: The chloro substituent provides a site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

These reactive sites can be addressed selectively under different reaction conditions, providing chemists with precise control over the synthetic outcome.

Application in the Synthesis of Bioactive Molecules

While specific, publicly documented examples of multi-step syntheses starting directly from this compound are limited, its structural motifs are present in various pharmacologically active compounds. The biphenyl core is a common feature in many approved drugs, and the presence of reactive handles allows for its elaboration into structures with potential therapeutic value, including but not limited to kinase inhibitors and other targeted therapies.

Experimental Protocols

The following protocols describe general procedures for the functionalization of this compound. Researchers should adapt these methods based on the specific requirements of their target molecules.

Protocol 1: Amide Coupling via Acyl Chloride Formation

This two-step protocol describes the conversion of the carboxylic acid to an amide, a common linkage in pharmaceutical compounds.

Step 1: Acyl Chloride Formation

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Formation

-

Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol) under an inert atmosphere.

-

In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 2: Reductive Amination of the Formyl Group

This protocol details the formation of a secondary or tertiary amine from the aldehyde functionality.

-

Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE) (10 mL/mmol).

-

Add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq), portion-wise to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with saturated NaHCO₃ (aq) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the protocols described above. Note that yields are highly dependent on the specific substrates used.

| Reaction Type | Reagents | Product Type | Typical Yield (%) | Purity (%) |

| Amide Coupling | Oxalyl Chloride, Amine, TEA | Amide | 60-95 | >95 |

| Reductive Amination | Amine, NaBH(OAc)₃ | Secondary/Tertiary Amine | 50-90 | >95 |

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described.

Caption: Synthetic pathways for the functionalization of this compound.

Caption: Reactivity and synthetic potential of the key functional groups.

Conclusion

This compound represents a powerful and versatile tool for organic chemists. Its strategic combination of reactive functional groups on a desirable biphenyl scaffold provides a clear pathway for the synthesis of novel and complex molecules. The protocols outlined herein provide a foundation for the exploration of its synthetic utility, with significant potential for applications in drug discovery and materials science. Further research into the applications of this building block is anticipated to uncover new and efficient routes to valuable chemical entities.

Step-by-step guide for the derivatization of 4-Chloro-2-(4-formylphenyl)benzoic acid

An Application Note and Protocol for the Derivatization of 4-Chloro-2-(4-formylphenyl)benzoic acid is detailed below. This document provides two distinct protocols for the derivatization of the title compound, targeting its carboxylic acid and aldehyde functionalities.

Application Notes

Introduction

This compound is a bifunctional organic molecule containing both a carboxylic acid and an aldehyde group. This unique structure allows for selective derivatization at either functional group, enabling the synthesis of a diverse range of compounds for various research applications, including medicinal chemistry and materials science. This document outlines two primary derivatization pathways: esterification of the carboxylic acid and reductive amination of the aldehyde.

Pathway A: Derivatization of the Carboxylic Acid via Fischer Esterification

This pathway focuses on the conversion of the carboxylic acid moiety into an ester. Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This reaction is typically reversible and driven to completion by using an excess of the alcohol or by removing water as it is formed.

Pathway B: Derivatization of the Aldehyde via Reductive Amination

This protocol targets the aldehyde group for derivatization. Reductive amination is a powerful method for forming amines from carbonyl compounds. The process involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction of the intermediate to the corresponding amine using a mild reducing agent such as sodium triacetoxyborohydride.

Experimental Protocols

Materials and Equipment

-

This compound

-

Methanol (for esterification)

-

Concentrated Sulfuric Acid

-

Benzylamine (for reductive amination)

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Protocol A: Synthesis of Methyl 4-chloro-2-(4-formylphenyl)benzoate (Esterification)

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask, add this compound (1.0 g, 3.61 mmol).

-

Add methanol (50 mL) to the flask.

-

Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the suspension while stirring.

Step 2: Reaction

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle or oil bath.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the mixture into a beaker containing ice-cold water (100 mL).

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Step 4: Purification

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure methyl 4-chloro-2-(4-formylphenyl)benzoate.

Protocol B: Synthesis of 4-Chloro-2-(4-((benzylamino)methyl)phenyl)benzoic acid (Reductive Amination)

Step 1: Imine Formation

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 3.61 mmol) in dichloromethane (50 mL).

-

Add benzylamine (0.42 mL, 3.80 mmol) to the solution.

-

Stir the mixture at room temperature for 1-2 hours.

Step 2: Reduction

-

To the reaction mixture, add sodium triacetoxyborohydride (1.15 g, 5.42 mmol) portion-wise over 10 minutes.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

Step 3: Work-up and Isolation

-

Quench the reaction by slowly adding a saturated sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 4-Chloro-2-(4-((benzylamino)methyl)phenyl)benzoic acid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesized derivatives.

| Derivative Name | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) |

| Methyl 4-chloro-2-(4-formylphenyl)benzoate | This compound | C₁₅H₁₁ClO₃ | 274.70 | 0.99 |

| 4-Chloro-2-(4-((benzylamino)methyl)phenyl)benzoic acid | This compound | C₂₁H₁₈ClNO₂ | 363.83 | 1.31 |

Visualizations

Caption: Workflow for the esterification of this compound.

Caption: Workflow for the reductive amination of this compound.

Application Notes and Protocols: Esterification of 4-Chloro-2-(4-formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective esterification of 4-Chloro-2-(4-formylphenyl)benzoic acid presents a common challenge in organic synthesis, particularly in the development of pharmaceutical intermediates. The molecule possesses a sterically hindered carboxylic acid group and a chemically sensitive aldehyde (formyl) functionality. This combination necessitates the careful selection of reaction conditions to achieve high yields of the desired ester while avoiding unwanted side reactions such as acetal formation, oxidation, or reduction of the aldehyde group.

This document provides detailed application notes and protocols for two primary methods for the esterification of this compound: the mild and highly efficient Steglich esterification, and a carefully controlled Fischer-Speier esterification. The choice of method will depend on the specific alcohol being used and the scale of the reaction.

Challenges in the Esterification of this compound

-

Steric Hindrance: The carboxylic acid group is ortho-substituted with a bulky 4-formylphenyl group, which can impede the approach of the alcohol nucleophile.

-

Aldehyde Reactivity: The formyl group is susceptible to various transformations under typical esterification conditions. Acidic conditions, especially in the presence of excess alcohol, can lead to the formation of an acetal. Harsh oxidizing or reducing conditions, which can sometimes be inadvertently introduced, may also affect the aldehyde.

Recommended Esterification Protocols

Two primary methods are recommended, with the Steglich esterification being the preferred route for its mildness and compatibility with the sensitive aldehyde group.

Method 1: Steglich Esterification (Recommended)

The Steglich esterification is a mild and effective method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1] This method is particularly well-suited for sterically hindered substrates and those containing acid-sensitive functional groups, as the reaction proceeds under neutral conditions at room temperature.[1][2]

Reaction Scheme:

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.1-1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq).

-

Stir the mixture at room temperature (20-25 °C) for 10-15 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous CH₂Cl₂ dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filter cake with a small amount of cold CH₂Cl₂.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Data Presentation: Steglich Esterification Parameters

| Parameter | Recommended Condition | Notes |

| Substrate | This compound | --- |

| Alcohol | Primary or Secondary Alcohol | 1.1-1.5 equivalents |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | 1.1 equivalents |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | 0.1-0.2 equivalents |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | 0.1-0.2 M concentration |

| Temperature | 0 °C to Room Temperature | Initial cooling, then ambient temperature |

| Reaction Time | 12-24 hours | Monitor by TLC or HPLC |

| Work-up | Filtration of DCU, followed by purification | Column chromatography is typically required |

Caption: Workflow for the Steglich Esterification.

Method 2: Fischer-Speier Esterification (Under Controlled Conditions)

The Fischer-Speier esterification involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, typically a strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4] This is an equilibrium-driven reaction, and to achieve high yields, the equilibrium must be shifted towards the product side.[4] This is usually accomplished by using a large excess of the alcohol or by removing the water that is formed during the reaction.[4]

Given the presence of the aldehyde group, using a large excess of the alcohol is discouraged as it can lead to acetal formation. Therefore, the removal of water via azeotropic distillation with a suitable solvent is the recommended approach for this substrate.

Reaction Scheme:

Experimental Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the desired alcohol (1.5-2.0 eq), and a suitable solvent for azeotropic water removal (e.g., toluene).

-

Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq) or concentrated sulfuric acid (H₂SO₄) (a few drops).

-

Heat the reaction mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected in the trap, or until reaction monitoring by TLC or HPLC indicates the consumption of the starting material. This may take several hours.

-

Cool the reaction mixture to room temperature.

-

Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure ester.

Data Presentation: Fischer-Speier Esterification Parameters

| Parameter | Recommended Condition | Notes |

| Substrate | This compound | --- |

| Alcohol | Primary or Secondary Alcohol | 1.5-2.0 equivalents |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) | 0.05-0.1 equivalents |

| Solvent | Toluene | To facilitate azeotropic water removal |

| Temperature | Reflux | Typically 110-120 °C |

| Reaction Time | Several hours; monitor progress | Completion indicated by cessation of water collection |

| Work-up | Aqueous wash to neutralize catalyst | Purification by chromatography or recrystallization |

// Nodes Acid [label="Carboxylic Acid\n(Protonated Carbonyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Water_Loss [label="Loss of Water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protonated_Ester [label="Protonated Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ester [label="Ester Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acid -> Tetrahedral_Intermediate [label="Nucleophilic Attack\nby Alcohol"]; Alcohol -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Water_Loss [label="Proton Transfer"]; Water_Loss -> Protonated_Ester; Protonated_Ester -> Ester [label="Deprotonation"]; }

Caption: Key steps in the Fischer-Speier esterification.Conclusion